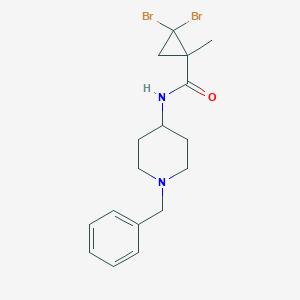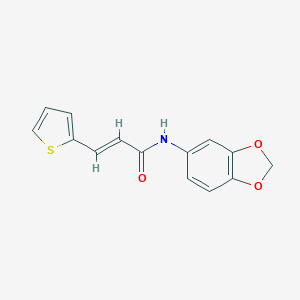
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using this compound in lab experiments is its potential applications in the field of inflammation research. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to investigate the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of this compound in more detail.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound has been shown to have potential applications in cancer research and inflammation research. This compound has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. This compound has potential advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating the mechanism of action of this compound in more detail and investigating the potential applications of this compound in other fields.
合成方法
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, this compound.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-Bromophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458298.png)
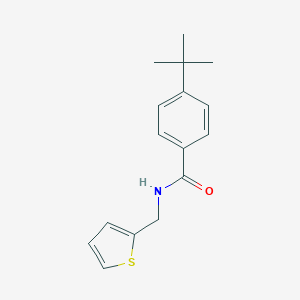
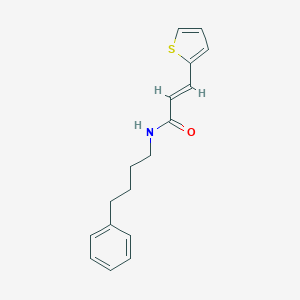
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B458304.png)
![2-(2,5-dichlorophenoxy)-N-(6-{[(2,5-dichlorophenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B458306.png)
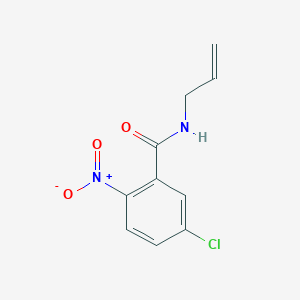
![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)
